molecular formula C11H9Br2N3O2 B12901508 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12901508
M. Wt: 375.02 g/mol
InChI Key: NOGDUOZSZDSKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with bromine atoms at positions 5 and 7, an oxy group at position 8, and an N-hydroxyacetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-hydroxyquinoline to obtain 5,7-dibromo-8-hydroxyquinoline. This intermediate is then reacted with appropriate reagents to introduce the oxy and N-hydroxyacetimidamide groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the N-hydroxyacetimidamide moiety.

    Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions.

Scientific Research Applications

2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and antifungal properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can chelate metal ions, affecting various enzymatic processes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((5,7-Dibromoquinolin-8-yl)oxy)-N-(2-methoxyphenyl)acetamide: This compound has a similar quinoline core but differs in the substituents attached to the oxy group.

    2-(5,7-Dibromoquinolin-8-yl)oxy)-N′-(4-nitrobenzylidene)acetohydrazide: Another derivative with different functional groups, showing variations in biological activity.

Uniqueness

2-((5,7-Dibromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9Br2N3O2

Molecular Weight

375.02 g/mol

IUPAC Name

2-(5,7-dibromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16)

InChI Key

NOGDUOZSZDSKLM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OC/C(=N/O)/N)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OCC(=NO)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.